molecular formula C18H24N2O2S B10971260 N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide

Cat. No.: B10971260
M. Wt: 332.5 g/mol
InChI Key: BEVUEJDPJUWNHQ-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a naphthalene ring system attached to a sulfonamide group, with a piperidine ring substituted with a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide stands out due to the presence of the propyl group on the piperidine ring, which can enhance its lipophilicity and improve its interaction with hydrophobic pockets in target proteins. This structural feature can lead to increased potency and selectivity in its applications .

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H24N2O2S/c1-2-11-20-12-9-17(10-13-20)19-23(21,22)18-8-7-15-5-3-4-6-16(15)14-18/h3-8,14,17,19H,2,9-13H2,1H3

InChI Key

BEVUEJDPJUWNHQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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